1,3-Dimethylcyclohexane chemical formula and structure
1,3-Dimethylcyclohexane chemical formula and structure
An In-Depth Technical Guide to 1,3-Dimethylcyclohexane: Structure, Stereochemistry, and Applications
Abstract
1,3-Dimethylcyclohexane (C₈H₁₆) is a saturated cyclic hydrocarbon that serves as a foundational molecule for understanding the principles of stereochemistry and conformational analysis in cyclic systems.[1][2][3] With a molecular weight of approximately 112.21 g/mol , this compound exists as two distinct geometric isomers, cis and trans, whose stability and reactivity are dictated by the spatial arrangement of the two methyl groups on the cyclohexane ring.[1][4][5] This guide provides a comprehensive analysis of the chemical formula, three-dimensional structure, conformational energetics, and spectroscopic characterization of 1,3-dimethylcyclohexane. It further explores its applications as a solvent, a chemical intermediate, and a structural motif in materials science and pharmaceutical development, offering a technical resource for researchers, scientists, and professionals in drug development.
Part 1: Molecular Structure and Stereochemical Analysis
The core of 1,3-dimethylcyclohexane's chemical identity lies in its stereoisomerism. The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. The positioning of the two methyl substituents on this chair framework determines the molecule's geometry and energy.
Cis-1,3-Dimethylcyclohexane: A Meso Compound
In the cis-isomer, both methyl groups are on the same face of the ring. This arrangement allows for two possible chair conformations that interconvert through a process known as a ring flip.
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Diequatorial (e,e) Conformation: One conformer places both methyl groups in equatorial positions. In this arrangement, the bulky methyl groups project away from the bulk of the ring, resulting in minimal steric hindrance. This is the most stable conformation of either isomer.[2][6]
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Diaxial (a,a) Conformation: The ring-flipped conformer places both methyl groups in axial positions. This arrangement is highly unstable due to severe steric repulsion, known as 1,3-diaxial interactions, between the two methyl groups.[7] This high-energy state means that at equilibrium, more than 99% of cis-1,3-dimethylcyclohexane molecules exist in the diequatorial form.[2]
Due to the presence of a plane of symmetry in its dominant diequatorial conformation, the cis-isomer is an achiral meso compound, despite having two stereocenters.[8]
Caption: Chair conformations of cis-1,3-dimethylcyclohexane.
Trans-1,3-Dimethylcyclohexane: A Chiral Molecule
In the trans-isomer, the methyl groups are on opposite faces of the ring. This geometry dictates that in any chair conformation, one methyl group must be axial while the other is equatorial (a,e).
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Axial-Equatorial (a,e) and Equatorial-Axial (e,a) Conformations: A ring flip converts the (a,e) conformer to an (e,a) conformer. Crucially, these two conformations are mirror images that are superimposable and energetically identical.[6][8] Each conformer has one axial methyl group, which introduces a moderate amount of steric strain through interactions with other axial hydrogens.
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Chirality: The trans-isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers ((1R,3S) and (1S,3R)) that are non-superimposable mirror images.[8] Because the two chair conformers of a given enantiomer are identical and interconvert rapidly, the enantiomers can be resolved.[8]
Caption: Energetically equivalent conformers of trans-1,3-dimethylcyclohexane.
Part 2: Thermodynamic Stability and Energetics
The relative stability of the isomers is a direct consequence of their conformational possibilities. The cis-isomer is thermodynamically more stable than the trans-isomer.[9][10] The causal factor is that cis-1,3-dimethylcyclohexane can adopt a strain-free diequatorial conformation, whereas the trans-isomer is locked into a conformation that must bear the steric cost of one axial methyl group.[10] This energy difference is approximately 7 kJ/mol.[2][10]
| Isomer | Conformation | Key Steric Interactions | Relative Strain Energy (kcal/mol) | Stability |
| cis | Diequatorial (e,e) | None | 0 | Most Stable |
| Diaxial (a,a) | Two 1,3-diaxial (Me-Me) | ~5.6 | Highly Unstable | |
| trans | Axial-Equatorial (a,e) | One 1,3-diaxial (Me-H) | ~1.8[11] | Moderately Stable |
Note: Strain energy values are approximations. The diaxial strain in the cis-isomer is significantly higher than simply twice the value of a single axial methyl group due to the direct Me-Me interaction.[11]
Part 3: Synthesis and Spectroscopic Characterization
The synthesis and verification of 1,3-dimethylcyclohexane's structure rely on established organic chemistry techniques and analytical methods.
Representative Synthesis: Catalytic Hydrogenation
A common industrial route to substituted cyclohexanes is the catalytic hydrogenation of the corresponding aromatic compound. For 1,3-dimethylcyclohexane, this involves the reduction of m-xylene.
Caption: Workflow for synthesis and purification of 1,3-dimethylcyclohexane isomers.
Experimental Protocol: Synthesis via Hydrogenation
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Reactor Setup: A high-pressure hydrogenation reactor is charged with m-xylene and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure. The reaction mixture is heated and agitated for several hours until hydrogen uptake ceases.
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Workup: After cooling and venting the reactor, the catalyst is removed by filtration.
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Purification: The crude product, a mixture of cis- and trans-1,3-dimethylcyclohexane, is purified by fractional distillation to separate the isomers based on their slightly different boiling points.
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Characterization: The purity and identity of the separated fractions are confirmed using spectroscopic methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the methyl groups and ring protons are highly sensitive to their axial or equatorial environment. The greater symmetry of the cis diequatorial conformer often leads to a simpler spectrum compared to the trans isomer.[12][13][14]
Protocol: Acquiring a ¹H NMR Spectrum
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Sample Preparation: Prepare a solution by dissolving a small amount (~5-10 mg) of the purified 1,3-dimethylcyclohexane isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
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Data Acquisition: A standard ¹H NMR pulse sequence is run to acquire the Free Induction Decay (FID).
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Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analysis: The processed spectrum is analyzed for chemical shifts, integration values, and splitting patterns to confirm the structure.
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the functional groups present. For 1,3-dimethylcyclohexane, the spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹, consistent with a saturated alkane.[5][15]
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern is dominated by the loss of alkyl fragments.[16]
Part 4: Applications in Research and Drug Development
While a simple molecule, 1,3-dimethylcyclohexane's structural features and properties lend it to several specialized applications.
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Solvents and Fuel Blends: As a non-polar, colorless liquid, it is used as a specialty solvent and an intermediate in chemical manufacturing.[16][17][18] It is also explored in specialized fuel blends to enhance combustion efficiency.[19]
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Polymer Science: It can act as a building block or a structural stabilizer in the development of polymers, contributing to materials with enhanced thermal and mechanical stability.[19]
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Pharmaceutical and Agrochemical R&D: In drug development, it can serve as a non-reactive solvent during synthesis and purification stages where chemical inertness is critical.[19] More significantly, the cyclohexane ring is a common scaffold in medicinal chemistry. Understanding the conformational behavior of substituted cyclohexanes like the 1,3-dimethyl isomer is paramount for designing drug candidates with precise three-dimensional shapes required for selective binding to biological targets such as enzymes and receptors.[20][21] The principles of axial and equatorial positioning directly inform the design of pharmacologically active molecules.
Part 5: Safety and Handling
1,3-Dimethylcyclohexane is a highly flammable liquid and vapor that can form explosive mixtures with air.[17][22]
-
Hazards: May cause skin and eye irritation. Inhalation of high concentrations may have anesthetic effects, leading to dizziness and drowsiness.[17] May be fatal if swallowed and enters airways.[23]
-
Precautions for Handling: Handle in a well-ventilated area using non-sparking tools.[24] Keep away from heat, sparks, open flames, and other ignition sources.[22] All equipment should be grounded to prevent static discharge.[22] Wear appropriate personal protective equipment (gloves, safety glasses, protective clothing).[24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[22][24]
Conclusion
1,3-Dimethylcyclohexane is more than a simple cyclic alkane; it is a quintessential model for the study of stereoisomerism and conformational analysis. The energetic distinction between the stable diequatorial cis-isomer and the chiral axial-equatorial trans-isomer provides a clear demonstration of the influence of steric interactions on molecular stability. This fundamental understanding is not merely academic but has practical implications in fields ranging from materials science to the rational design of new therapeutic agents, where precise control of three-dimensional molecular architecture is a prerequisite for success.
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